molecular formula C14H18F3N B5728800 1-[4-(trifluoromethyl)benzyl]azepane

1-[4-(trifluoromethyl)benzyl]azepane

Cat. No.: B5728800
M. Wt: 257.29 g/mol
InChI Key: AGGFZSYDRDIGDW-UHFFFAOYSA-N
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Description

1-[4-(Trifluoromethyl)benzyl]azepane is an organic compound that features a seven-membered azepane ring substituted with a 4-(trifluoromethyl)benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(trifluoromethyl)benzyl]azepane typically involves the following steps:

    Starting Materials: The synthesis begins with 4-(trifluoromethyl)benzyl chloride and azepane.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Procedure: The 4-(trifluoromethyl)benzyl chloride is added dropwise to a solution of azepane and the base in the solvent. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Purification: The product is then purified using standard techniques such as column chromatography or recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(trifluoromethyl)benzyl]azepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where the trifluoromethyl group can be replaced with other substituents using appropriate nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with a palladium on carbon catalyst.

    Substitution: Sodium hydride or potassium carbonate in DMF or THF.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

1-[4-(trifluoromethyl)benzyl]azepane has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique structural properties make it useful in the development of advanced materials with specific electronic or mechanical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals due to its reactivity and stability.

Mechanism of Action

The mechanism of action of 1-[4-(trifluoromethyl)benzyl]azepane involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can bind to its target, modulating its activity through various pathways, including inhibition or activation of enzymatic functions.

Comparison with Similar Compounds

    1-[4-(Trifluoromethyl)benzyl]piperazine: Similar structure but with a piperazine ring instead of an azepane ring.

    4-(Trifluoromethyl)benzylamine: Lacks the azepane ring, making it less structurally complex.

    4-(Trifluoromethyl)benzyl chloride: A precursor in the synthesis of 1-[4-(trifluoromethyl)benzyl]azepane.

Uniqueness: this compound is unique due to its seven-membered azepane ring, which imparts distinct chemical and physical properties compared to its six-membered piperazine counterpart

Properties

IUPAC Name

1-[[4-(trifluoromethyl)phenyl]methyl]azepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F3N/c15-14(16,17)13-7-5-12(6-8-13)11-18-9-3-1-2-4-10-18/h5-8H,1-4,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGGFZSYDRDIGDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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